L-Altrose

Description

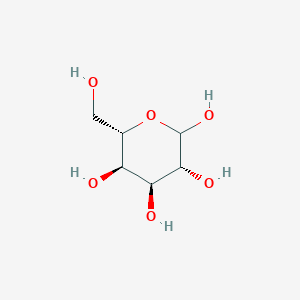

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-VSOAQEOCSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Altrose: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Altrose, a rare L-sugar, presents a unique stereochemical arrangement that distinguishes it from more common hexoses. This document provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, a detailed look at its various structural representations, and an overview of a key synthetic pathway. This guide is intended to serve as a technical resource for professionals in research and drug development who are interested in the nuanced characteristics of this monosaccharide.

Physicochemical Properties of this compound

This compound is a white crystalline powder.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5,6-Pentahydroxyhexanal | [2] |

| CAS Number | 1949-88-8 | [3] |

| Molecular Formula | C6H12O6 | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

| Melting Point | 107-109 °C | |

| Specific Rotation [α]D | -33.0 ± 2.0° (c = 1% in H2O) | |

| Solubility | Soluble in water; Slightly soluble in DMSO and methanol. |

Chemical Structure and Stereochemistry

This compound is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group at one end. It is the L-enantiomer of the unnatural monosaccharide D-Altrose. The stereochemistry of this compound is fundamental to its unique properties. It is a C-3 epimer of L-mannose.

Fischer Projection

The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For this compound, the hydroxyl groups on carbons 2, 4, and 5 are on the left, while the hydroxyl group on carbon 3 is on the right.

Cyclic Forms: Haworth and Chair Conformations

In solution, this compound, like other monosaccharides, exists predominantly in cyclic hemiacetal forms. The hydroxyl group on carbon 5 attacks the aldehyde carbon (C1) to form a six-membered pyranose ring. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α-L-altropyranose and β-L-altropyranose.

The Haworth projection provides a perspective on the planar representation of the cyclic structure. In the more stable chair conformations, the substituents can be either axial or equatorial. Due to its stereochemistry, derivatives of altrose have been shown to be flexible and can occupy both the 4C1 and 1C4 conformations in solution.

Caption: Structural representations of this compound.

Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual image files of the Haworth and Chair conformations.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. One efficient method involves a three-step synthesis starting from D-galactose, which is readily available. This approach utilizes a Perlin aldehyde intermediate.

Key Steps in the Synthesis from D-Galactose

-

Formation of the Perlin Aldehyde: D-galactal is treated with a mercury(II) salt in the presence of an acid to yield the corresponding Perlin aldehyde.

-

Stereochemical Inversion at C5: The hydroxyl group at the C5 position of the Perlin aldehyde undergoes stereochemical inversion. This is a critical step to convert the D-configuration to the L-configuration at this center. This can be achieved via a Mitsunobu reaction or by conversion to a good leaving group (e.g., triflate) followed by an SN2 reaction with a nucleophile.

-

Dihydroxylation: The double bond in the resulting intermediate is then dihydroxylated to introduce the hydroxyl groups at C2 and C3, yielding the this compound backbone.

A detailed experimental protocol would require specific quantities of reagents, reaction times, temperatures, and purification methods which can be found in the cited literature.

Visualization of the Synthetic Pathway

The logical flow of the synthesis of this compound from D-galactose can be visualized as a workflow diagram.

Caption: Synthetic workflow from D-Galactose to this compound.

Conclusion

This compound remains a subject of interest for chemists and biochemists due to its rare natural occurrence and unique stereochemical properties. This guide provides a foundational understanding of its structure, stereochemistry, and a viable synthetic approach. The provided data and visualizations are intended to support further research and development involving this intriguing L-sugar.

References

Unveiling the Microbial Production of L-Altrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Altrose, a rare L-hexose, has garnered interest within the scientific community due to its potential applications in various fields, including as a non-caloric sweetener and a precursor for the synthesis of novel pharmaceuticals. Unlike its D-counterpart, this compound is not commonly found in nature. However, pioneering research has identified a natural microbial source for this elusive sugar, opening avenues for its biotechnological production. This technical guide provides an in-depth overview of the natural sources of this compound in bacteria, focusing on the available data, experimental methodologies for its characterization, and a prospective view of its biosynthesis.

Natural Occurrence of this compound in Bacteria

The primary and thus far only confirmed natural source of this compound is the extracellular polysaccharide (EPS) produced by the anaerobic bacterium Butyrivibrio fibrisolvens.[1] This bacterium is a common inhabitant of the rumen of herbivores.

Producing Organism: Butyrivibrio fibrisolvens

Butyrivibrio fibrisolvens is a Gram-positive, butyrate-producing bacterium. Certain strains of this species have been shown to synthesize an EPS that contains this compound as one of its monosaccharide constituents.

Strain of Significance:

-

Butyrivibrio fibrisolvens strain CF3: Isolated from the ovine cecum, this strain is the most well-documented producer of this compound-containing EPS.[1]

Quantitative Analysis of this compound in Butyrivibrio fibrisolvens EPS

While the presence of this compound in the EPS of Butyrivibrio fibrisolvens is established, detailed quantitative data on its abundance remains limited in publicly available literature. Studies have confirmed its presence through chromatographic and spectroscopic methods, but precise percentages or molar ratios within the polysaccharide are not consistently reported across different studies and strains. The composition of the EPS can vary between different strains of B. fibrisolvens.[2]

Table 1: Monosaccharide Composition of Extracellular Polysaccharide from Butyrivibrio fibrisolvens Strains

| Strain | This compound | Other Monosaccharides | Reference |

| CF3 | Present | Glucose, 1,6-anhydroaltrose | [1] |

Note: The table indicates the presence of this compound. Specific quantitative data is not available in the cited sources.

Experimental Protocols

The identification and characterization of this compound from bacterial sources involve a series of meticulous experimental procedures. The following protocols are a composite of established methods for the analysis of bacterial extracellular polysaccharides.

Cultivation of Butyrivibrio fibrisolvens and EPS Production

-

Media Preparation: A suitable anaerobic growth medium for Butyrivibrio fibrisolvens is prepared. A defined medium containing glucose as the primary carbon source has been shown to support EPS production.[1]

-

Inoculation and Incubation: The medium is inoculated with a pure culture of Butyrivibrio fibrisolvens (e.g., strain CF3) and incubated under strict anaerobic conditions at 37°C.

-

Harvesting: After sufficient growth (typically 24-48 hours), the bacterial cells are removed from the culture broth by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C). The supernatant, containing the secreted EPS, is collected.

Extraction and Purification of Extracellular Polysaccharide

-

Precipitation: The EPS is precipitated from the cell-free supernatant by the addition of a cold organic solvent, such as ethanol (B145695) or acetone (B3395972) (typically 2-3 volumes). The mixture is left overnight at 4°C to allow for complete precipitation.

-

Collection and Re-dissolution: The precipitated EPS is collected by centrifugation and re-dissolved in distilled water.

-

Dialysis: The re-dissolved EPS solution is dialyzed extensively against distilled water using a dialysis membrane (e.g., 12-14 kDa MWCO) to remove low molecular weight contaminants such as salts and residual sugars.

-

Lyophilization: The purified EPS solution is frozen and lyophilized (freeze-dried) to obtain a dry powder.

Hydrolysis of Extracellular Polysaccharide

-

Acid Hydrolysis: The purified EPS is hydrolyzed to its constituent monosaccharides by treatment with a strong acid, such as trifluoroacetic acid (TFA) (e.g., 2 M TFA at 120°C for 2 hours) or sulfuric acid. The acid is subsequently removed by evaporation or neutralization.

Monosaccharide Analysis and Identification of this compound

-

Thin-Layer Chromatography (TLC): The hydrolyzed monosaccharides are separated by TLC on silica (B1680970) gel plates using a suitable solvent system (e.g., butanol:acetic acid:water, 2:1:1 v/v/v). The separated sugars are visualized by spraying with a reagent such as aniline (B41778) phthalate (B1215562) and heating. The spots are identified by comparing their retention factors (Rf) with those of authentic standards, including this compound.

-

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS): For more definitive identification and quantification, the hydrolyzed monosaccharides are converted to volatile derivatives, such as alditol acetates. This is achieved by reduction with sodium borohydride (B1222165) followed by acetylation with acetic anhydride. The resulting alditol acetates are then analyzed by GLC-MS. The retention times and mass spectra are compared with those of authentic this compound standards.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an anion-exchange column) and detector (e.g., pulsed amperometric detection) can also be used for the separation and quantification of monosaccharides.

Structural Elucidation of the Polysaccharide

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful techniques for determining the structure of the polysaccharide, including the anomeric configurations and linkage positions of the monosaccharide units, including this compound.

-

Methylation Analysis: This technique is used to determine the glycosidic linkages between the monosaccharide residues. The polysaccharide is permethylated, hydrolyzed, reduced, and acetylated. The resulting partially methylated alditol acetates are analyzed by GLC-MS.

Biosynthetic Pathway of this compound in Bacteria

The precise biosynthetic pathway of this compound in Butyrivibrio fibrisolvens has not yet been elucidated. However, based on known pathways for the synthesis of other rare L-sugars in bacteria, a hypothetical pathway can be proposed. The biosynthesis of L-sugars often proceeds through nucleotide-activated intermediates and involves epimerization and reduction steps.

A plausible pathway could start from a common precursor like GDP-D-mannose and involve a series of enzymatic reactions catalyzed by epimerases and reductases to yield GDP-L-altrose, which would then be incorporated into the growing polysaccharide chain by a glycosyltransferase.

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound from Butyrivibrio fibrisolvens.

Caption: A hypothetical biosynthetic pathway for this compound in bacteria, starting from a central metabolic precursor.

Conclusion and Future Directions

The discovery of this compound in the extracellular polysaccharide of Butyrivibrio fibrisolvens provides a unique natural source for this rare sugar. While qualitative evidence is strong, further research is required to quantify the yield of this compound from various strains and under different culture conditions. Elucidating the specific biosynthetic pathway of this compound in B. fibrisolvens is a critical next step. This knowledge will be instrumental for the metabolic engineering of this or other microorganisms for the enhanced and controlled production of this compound, thereby facilitating its broader application in the pharmaceutical and food industries. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.

References

An In-depth Technical Guide to the Biosynthesis of L-Altrose in Butyrivibrio fibrisolvens

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis pathway of L-Altrose in Butyrivibrio fibrisolvens has not yet been fully elucidated experimentally. This guide presents a hypothetical pathway based on established principles of carbohydrate biochemistry and genomic data from B. fibrisolvens. The experimental protocols provided are designed to facilitate the validation of this proposed pathway.

Introduction

Butyrivibrio fibrisolvens is a prominent gram-positive anaerobic bacterium found in the rumen of herbivores, where it plays a crucial role in the digestion of plant fibers. A noteworthy characteristic of some B. fibrisolvens strains is the production of an extracellular polysaccharide (EPS) containing the rare L-sugar, this compound. The presence of this unusual monosaccharide in a bacterial EPS suggests a unique biosynthetic pathway, the understanding of which could have significant implications for glycobiology, bacterial physiology, and the development of novel therapeutics. This technical guide outlines a proposed biosynthesis pathway for this compound in B. fibrisolvens, provides quantitative data on its occurrence, and details the experimental protocols required for the elucidation and validation of the pathway.

Section 1: Quantitative Analysis of this compound in Butyrivibrio fibrisolvens EPS

This compound has been identified as a component of the extracellular polysaccharides of several Butyrivibrio fibrisolvens strains. The neutral sugar composition of the EPS varies considerably between different strains.

| Strain | Glucose (mol%) | Galactose (mol%) | Rhamnose (mol%) | This compound (mol%) | Other Sugars | Reference |

| CF3 | Present | Present | Not Detected | Present | 4-O-[(R)-1-carboxyethyl]-D-galactose | [1][2] |

| 49 | Present | Present | Present | Not Detected | Pentasaccharide repeating units | [3] |

| D1 | Data not available | Data not available | Data not available | Data not available | Data not available | |

| A38 | Data not available | Data not available | Data not available | Data not available | Data not available |

Section 2: A Proposed Biosynthesis Pathway for UDP-L-Altrose

The biosynthesis of this compound is likely to proceed via a nucleotide-activated sugar precursor. A plausible pathway, based on the known biosynthesis of other 6-deoxy and L-sugars in bacteria, would start from a common intermediate such as UDP-glucose. This hypothetical pathway involves a series of enzymatic reactions including dehydration, epimerization, and reduction.

Hypothetical Pathway from UDP-Glucose to UDP-L-Altrose

The proposed pathway involves three key enzymatic steps:

-

Dehydration: The pathway is initiated by a UDP-glucose 4,6-dehydratase, which converts UDP-glucose to UDP-4-keto-6-deoxy-D-glucose. This is a common step in the biosynthesis of many 6-deoxy sugars.

-

Epimerization: A C3/C5 epimerase then acts on the UDP-4-keto-6-deoxy-D-glucose intermediate to produce UDP-4-keto-6-deoxy-L-mannose. This inversion of stereochemistry at C5 is crucial for the formation of an L-sugar.

-

Reduction: Finally, a reductase catalyzes the reduction of the keto group at C4 to a hydroxyl group, yielding UDP-L-Altrose. The stereospecificity of this reduction determines the final altrose configuration.

References

- 1. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutral sugar composition of extracellular polysaccharides produced by strains of Butyrivibrio fibrisolvens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain 49 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Altrose: A Rare Sugar Component of Exopolysaccharides - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Altrose is a rare aldohexose sugar, an epimer of L-mannose, that has been identified as a constituent of exopolysaccharides (EPS) produced by certain strains of the anaerobic gut bacterium, Butyrivibrio fibrisolvens.[1][2] Unlike its D-enantiomer, this compound is found in nature, albeit infrequently.[1] The presence of this unusual monosaccharide in bacterial EPS suggests unique biosynthetic pathways and potential for novel biological activities, making it a topic of interest for researchers in microbiology, immunology, and drug development. This technical guide provides an in-depth overview of this compound as a component of bacterial exopolysaccharides, including quantitative data, detailed experimental protocols for its analysis, and hypothetical models for its biosynthesis and interaction with host signaling pathways.

Quantitative Data: Monosaccharide Composition of Butyrivibrio fibrisolvens Exopolysaccharides

The neutral sugar composition of exopolysaccharides from various strains of Butyrivibrio fibrisolvens has been analyzed, revealing significant diversity. This compound has been identified as a key component in several strains. The following table summarizes the molar ratios of neutral sugars in the EPS of selected this compound-containing strains.

| Strain | This compound | L-Rhamnose | D-Glucose | D-Galactose |

| CF3 | 1 | 0 | 2 | 1 |

| D1 | 1 | 2 | 1 | 0 |

| A38 | 1 | 2 | 1 | 0 |

| 49 | 1 | 2 | 1 | 0 |

Data for strains D1, A38, and 49 are inferred from groupings based on EPS composition by Stack et al. (1993). The composition of strain CF3 is based on the determined repeating unit structure.[1][3]

Experimental Protocols

Cultivation of Butyrivibrio fibrisolvens and EPS Production

This protocol is based on methods for the anaerobic cultivation of Butyrivibrio fibrisolvens for the production of exopolysaccharides.

a. Media and Growth Conditions:

-

Medium: Use a chemically defined medium for anaerobic bacteria, supplemented with a primary carbon source such as glucose (1% w/v). The medium should contain necessary minerals, vitamins, and a reducing agent (e.g., cysteine-HCl).

-

Anaerobic Conditions: Culture the bacteria under strictly anaerobic conditions (e.g., in an anaerobic chamber or using Hungate tubes with an oxygen-free gas phase, such as a mixture of N₂/CO₂/H₂).

-

Temperature: Incubate at 37°C.

-

Growth Monitoring: Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀). EPS production is typically maximal during the late exponential to early stationary phase of growth.

b. EPS Isolation and Purification:

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted EPS.

-

Protein Removal: Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 4% (w/v). Incubate on ice for 1-2 hours and then centrifuge to remove the precipitated protein.

-

EPS Precipitation: Add three volumes of cold ethanol (B145695) to the supernatant and incubate overnight at -20°C to precipitate the crude EPS.

-

Crude EPS Collection: Centrifuge to collect the precipitated EPS. Wash the pellet with 70% ethanol to remove residual salts and other small molecules.

-

Dialysis: Re-dissolve the crude EPS in deionized water and dialyze extensively against deionized water for 48-72 hours at 4°C using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa) to remove low molecular weight contaminants.

-

Lyophilization: Freeze-dry the dialyzed EPS solution to obtain a purified, solid sample.

Monosaccharide Composition Analysis by GC-MS of Alditol Acetates

This protocol outlines the steps for the hydrolysis of the purified EPS and the derivatization of the resulting monosaccharides to alditol acetates for analysis by gas chromatography-mass spectrometry (GC-MS).

a. Acid Hydrolysis of EPS:

-

Weigh approximately 5-10 mg of lyophilized EPS into a screw-cap tube.

-

Add 1 mL of 2 M trifluoroacetic acid (TFA).

-

Seal the tube tightly and heat at 121°C for 2 hours in a heating block.

-

Cool the tube to room temperature and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or by lyophilization.

b. Reduction to Alditols:

-

Re-dissolve the hydrolyzed monosaccharides in 1 mL of deionized water.

-

Add 50 µL of 2 M ammonium (B1175870) hydroxide.

-

Add 1 mL of a freshly prepared solution of 20 mg/mL sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO).

-

Incubate at 40°C for 90 minutes.

-

Stop the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

c. Acetylation:

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add 1 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times to remove borate (B1201080) salts.

-

Add 1 mL of acetic anhydride (B1165640) and 100 µL of 1-methylimidazole.

-

Incubate at room temperature for 10 minutes.

-

Add 5 mL of deionized water to stop the reaction.

-

Extract the alditol acetates by adding 1 mL of dichloromethane (B109758) (DCM) and vortexing. Centrifuge to separate the phases.

-

Carefully collect the lower DCM layer containing the alditol acetates. Repeat the extraction twice more.

-

Pool the DCM extracts and wash with deionized water.

-

Evaporate the DCM to dryness and re-dissolve the alditol acetates in a suitable volume of acetone (B3395972) for GC-MS analysis.

d. GC-MS Analysis:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for sugar analysis (e.g., a VF-23ms or similar polar column).

-

Injection: Inject 1 µL of the sample.

-

Temperature Program: A typical temperature program would be an initial temperature of 160°C, held for 1 minute, followed by a ramp to 240°C at a rate of 5°C/minute, and a final hold at 240°C for 5 minutes.

-

Mass Spectrometer: Operate the MS in electron impact (EI) mode.

-

Identification: Identify the monosaccharides by comparing their retention times and mass spectra to those of authentic standards that have been subjected to the same derivatization procedure.

Visualizations: Pathways and Workflows

Putative Biosynthetic Pathway of UDP-L-Altrose

As the definitive biosynthetic pathway for this compound in Butyrivibrio fibrisolvens has not been elucidated, a putative pathway is proposed based on known enzymatic reactions in sugar nucleotide metabolism. This hypothetical pathway starts from the common precursor UDP-D-glucose.

Caption: A hypothetical biosynthetic pathway for UDP-L-Altrose.

Experimental Workflow for this compound Analysis in Exopolysaccharides

The following diagram illustrates the key steps involved in the isolation, purification, and analysis of this compound from bacterial exopolysaccharides.

Caption: Workflow for this compound analysis in EPS.

Hypothetical Signaling Pathway of this compound-Containing EPS

The immunomodulatory effects of exopolysaccharides from gut bacteria are often mediated through pattern recognition receptors such as Toll-like receptors (TLRs) on the surface of immune cells. This diagram presents a hypothetical model of how an this compound-containing EPS could initiate a signaling cascade in a macrophage.

Caption: Hypothetical signaling of this compound-containing EPS.

Conclusion

This compound remains a rare and intriguing component of bacterial exopolysaccharides. The quantitative data and analytical methods presented in this guide provide a foundation for further research into its distribution, biosynthesis, and biological functions. The proposed biosynthetic and signaling pathways, while hypothetical, offer a framework for future experimental investigation. A deeper understanding of this compound-containing EPS could lead to the development of novel prebiotics, immunomodulatory agents, or other therapeutic compounds derived from the gut microbiome.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Neutral sugar composition of extracellular polysaccharides produced by strains of Butyrivibrio fibrisolvens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Altrose

For Researchers, Scientists, and Drug Development Professionals

L-Altrose, a rare aldohexose sugar, serves as a crucial subject of research in glycobiology and synthetic chemistry. As an L-sugar, its unique stereochemistry offers potential applications in drug development and as a tool for studying enzymatic pathways. This document provides a comprehensive overview of the core physical and chemical properties of this compound, details on its synthesis and analysis, and visual guides to its relationships and experimental workflows.

Core Physical and Chemical Properties

This compound is the C-3 epimer of L-mannose and an enantiomer of the unnatural D-Altrose.[1][2] Its physical and chemical characteristics are fundamental to its application in research.

This compound typically presents as a white to off-white crystalline powder.[3][4] Key physical data are summarized for efficient reference in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [5] |

| Molecular Weight | 180.16 g/mol | |

| Melting Point | 103-105 °C | |

| 107-109 °C | ||

| Boiling Point | 527.1 °C at 760 mmHg (Estimate) | |

| Specific Optical Rotation | [α]/D = -32.0 ±1° (c=2, H₂O, 20°C) | |

| [α]/D = -33.0 ±2.0° (c=1, H₂O) | ||

| Solubility | Soluble in water. Practically insoluble in methanol. Slightly soluble in DMSO (sonicated), Methanol (heated), and Water. | |

| Appearance | White crystalline powder. | |

| Density | 1.581 g/cm³ | |

| Refractive Index | 1.5730 (Estimate) |

This compound is an aldohexose, meaning it possesses an aldehyde group in its open-chain form and has six carbon atoms. The open-chain form is specifically named aldehydo-L-altrose. It is stable under recommended storage conditions, which typically involve refrigeration (2-8°C) in a well-closed container, often under an inert atmosphere, due to its hygroscopic nature.

This compound has been isolated from strains of the bacterium Butyrivibrio fibrisolvens. In research, it is utilized as a substrate to identify, differentiate, and characterize aldose C-2 epimerases.

Chemical Synthesis and Analysis

The rarity of this compound in nature necessitates its production through chemical or chemoenzymatic synthesis for research purposes.

Several synthetic routes have been developed, often starting from more common sugars.

A. Synthesis from L-Ribose via Cyanohydrin Reaction: This classical method of chain lengthening can be used to prepare L-Allose and this compound from L-Ribose. The cyanohydrin reaction adds a carbon atom to the aldehyde of L-Ribose, forming two epimeric cyanohydrins. These are then hydrolyzed to carboxylic acids and subsequently reduced to form the corresponding aldohexoses, L-Allose and this compound.

B. Chemoenzymatic and Chemical Synthesis from D-Sugars: Versatile routes to this compound have been established starting from abundant D-sugar precursors like D-galactose or D-fucose. A key step in these syntheses often involves an epimerization at a specific carbon center. One notable strategy is the Mitsunobu inversion of an open-chain D-hexose to achieve the required L-configuration at C-5.

C. Synthesis of this compound Derivatives from L-Fucose: An efficient synthesis for 2,4-di-N-acetyl-L-altrose has been reported starting from L-fucose. A key intermediate step involves the displacement of a mesylate group with an azide (B81097), a common strategy for introducing nitrogen.

-

Protocol Step Example (Azide Displacement): To a mixture of a dimesylate precursor (e.g., Benzyl 2-O-acetyl-3,4-di-O-mesyl-α-L-fucopyranoside) in anhydrous dimethylformamide (DMF), sodium azide (NaN₃) is added. The reaction mixture is heated to 90-100°C for an extended period (e.g., 40+ hours) to facilitate the nucleophilic substitution. The product is then worked up by partitioning between ethyl acetate (B1210297) and brine.

Caption: Generalized workflow for the synthesis of an this compound derivative from L-fucose.

Confirming the purity and stereochemistry of this compound is critical.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing purity. An assay of ≥97.0% purity is commonly reported for commercial this compound. Chiral columns can be employed to separate enantiomers and confirm stereochemical integrity.

-

Nuclear Magnetic Resonance (NMR): High-resolution ¹H and ¹³C NMR spectroscopy are essential for verifying the precise stereochemical arrangement of the hydroxyl groups that define this compound.

-

Polarimetry: The specific optical rotation is a key physical constant used to characterize chiral molecules like this compound and to determine enantiomeric purity.

-

Purification: For purification post-synthesis, ions can be removed by passing an aqueous solution of the sugar through ion-exchange resin columns. The purified sugar is then typically recovered by evaporation and recrystallization from a solvent system like aqueous ethanol.

Biochemical Context and Relationships

This compound exists within a network of isomeric and epimeric relationships to other hexose (B10828440) sugars. Understanding these relationships is vital for glycobiology research.

Caption: Key stereochemical relationships and the natural source of this compound.

This compound's structural similarity to other sugars allows it to interact with various enzymes, though often with different kinetics or outcomes. For example, it can serve as a substrate for ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum and is a tool for studying cellobiose (B7769950) 2-epimerase. Its relative rarity in most biological systems makes it a valuable probe for investigating the specificity of carbohydrate-binding proteins and enzymes.

References

L-Altrose: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides an in-depth overview of L-Altrose, a rare monosaccharide with emerging significance in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, synthesis, and biological relevance.

Core Chemical and Physical Data

This compound is an aldohexose, a stereoisomer of the more common D-glucose. Its fundamental properties are summarized below for quick reference.

| Property | Value | Citation |

| CAS Number | 1949-88-8 | [1] |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| Appearance | White solid | |

| Solubility | Soluble in water, practically insoluble in methanol. | [1] |

Synthesis of this compound: Chemical and Enzymatic Approaches

The rarity of this compound in nature necessitates its synthesis for research purposes. Both chemical and enzymatic methods have been developed, each with distinct advantages.

Chemical Synthesis

Chemical synthesis of this compound often involves multi-step procedures starting from more abundant sugars. One documented approach utilizes D-galactose as a starting material. The key steps typically involve stereospecific inversions of chiral centers to achieve the altrose configuration. While versatile, these methods can be complex and may require extensive use of protecting groups.

Enzymatic Synthesis

Enzymatic synthesis offers a more specific and often higher-yielding alternative. Aldose C-2 epimerases are a class of enzymes that can be utilized for the production of this compound.[1] For instance, cellobiose (B7769950) 2-epimerase from Caldicellulosiruptor saccharolyticus can use L-glucose as a substrate to produce this compound.

A detailed experimental protocol for the enzymatic synthesis of a related compound, 6-deoxy-L-altrose, provides valuable insights into the potential for this compound production.

Experimental Protocol: Enzymatic Synthesis of 6-deoxy-L-altrose

This protocol is adapted from a study on the enzymatic production of 6-deoxy-aldohexoses.

Materials:

-

Purified 6-deoxy-L-psicose

-

Toluene-treated E. aerogenes L-AI (TT-EaLAI) as biocatalyst

-

50 mM Glycine-NaOH buffer (pH 10.0)

-

1 M MnCl₂

Procedure:

-

Prepare a reaction mixture containing 1% (w/v) purified 6-deoxy-L-psicose in 50 mM glycine-NaOH buffer (pH 10.0).

-

Add TT-EaLAI to a final concentration of 3.5 U/mL.

-

Add MnCl₂ to a final concentration of 5 mM.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Monitor the reaction progress by analyzing the ratio of 6-deoxy-L-psicose to 6-deoxy-L-altrose over time. The reaction is expected to reach equilibrium.

Biological Significance and Putative Pathways

This compound has been identified as a component of the extracellular polysaccharides (EPS) of the bacterium Butyrivibrio fibrisolvens.[1] These polysaccharides play crucial roles in the bacterium's interaction with its environment, including adhesion and biofilm formation. The presence of this compound in these structures suggests a specific biosynthetic pathway for its production and incorporation.

While a complete signaling pathway directly involving this compound as a signaling molecule has yet to be fully elucidated, its role as a structural component of bacterial surfaces implies its involvement in host-pathogen or microbe-environment interactions. The biosynthesis of such unique sugars is often encoded by specific gene clusters. A generalized workflow for the identification of such a gene cluster is proposed below.

Conclusion

This compound remains a fascinating and relatively underexplored area of carbohydrate chemistry and biology. The development of efficient synthetic routes is crucial for enabling further research into its biological functions. Future investigations into the biosynthetic pathway of this compound in organisms like Butyrivibrio fibrisolvens will not only provide fundamental insights into microbial metabolism but may also open avenues for the biotechnological production of this rare sugar and the development of novel therapeutics targeting bacterial polysaccharide synthesis.

References

L-Altrose: A Comprehensive Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Altrose is a rare, naturally occurring aldohexose monosaccharide. As an epimer of D-glucose, it presents a unique stereochemistry that has garnered interest within the scientific community, particularly in the fields of glycobiology and synthetic chemistry. Unlike its more common hexose (B10828440) counterparts, the biological roles and potential therapeutic applications of this compound are still largely unexplored, making it a fascinating subject for ongoing research. This technical guide provides an in-depth overview of the discovery, history, and chemical synthesis of this compound, with a focus on detailed experimental protocols and quantitative data to support further investigation and application in drug development and other scientific endeavors.

Discovery and Natural Occurrence

The first and to-date only confirmed natural source of this compound is the bacterium Butyrivibrio fibrisolvens.

Initial Identification

In 1987, Robert J. Stack at the Northern Regional Research Center, U.S. Department of Agriculture, reported the groundbreaking discovery of this compound as a constituent of the extracellular polysaccharide (EPS) produced by Butyrivibrio fibrisolvens strain CF3.[1] This strictly anaerobic bacterium was originally isolated from the ovine cecum.[1] Prior to this finding, this compound was considered an unnatural sugar, only accessible through chemical synthesis. D-Altrose, its enantiomer, is not known to occur naturally.[2]

Characterization in Butyrivibrio fibrisolvens

Subsequent research by Stack and colleagues further characterized the neutral sugar composition of EPS from 37 isolates of Butyrivibrio species.[3] These studies revealed that this compound was a common, though not universal, component of the EPS in various strains of B. fibrisolvens.[3] The presence and relative abundance of this compound, along with other novel sugars, were proposed as potential markers for the taxonomic classification of these bacteria.[3]

The L-configuration of the isolated altrose was confirmed through polarimetry.[1] The structure of the repeating unit of the EPS from strain CF3 was later elucidated and shown to be a complex pentasaccharide containing β-L-Altropyranose residues.

While the precise biological function of the this compound-containing EPS in Butyrivibrio fibrisolvens remains an area of active investigation, it is hypothesized to play a role in protecting the bacterium from environmental stressors and mediating interactions with its host.

Chemical Synthesis of this compound

The rarity of this compound in nature necessitates its production through chemical synthesis for research and potential commercial applications. Several synthetic routes have been developed, starting from more readily available monosaccharides.

Synthesis from L-Ribose via the Cyanohydrin Reaction

One of the earliest successful syntheses of this compound was achieved by Austin and Humoller in 1934, starting from L-Ribose.[4] This method utilizes the cyanohydrin synthesis to extend the carbon chain of L-Ribose, followed by hydrolysis and epimerization to yield a mixture of L-Allose and this compound.

Experimental Protocol: Synthesis of this compound from L-Ribose

-

Step 1: Cyanohydrin Formation. A solution of L-Ribose in water is treated with an aqueous solution of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN or KCN) followed by acidification. The reaction mixture is stirred at room temperature to allow for the formation of the corresponding cyanohydrins.

-

Step 2: Hydrolysis of the Nitrile. The resulting cyanohydrin mixture is then hydrolyzed under acidic conditions (e.g., with sulfuric acid) at elevated temperatures. This converts the nitrile groups into carboxylic acid groups, forming a mixture of L-allonic and L-altronic acids.

-

Step 3: Lactonization and Reduction. The acidic solution is concentrated to promote the formation of the corresponding γ-lactones (L-allonolactone and L-altronolactone). These lactones are then reduced to the corresponding aldoses. A common method for this reduction is the use of sodium amalgam in a slightly acidic solution.

-

Step 4: Separation of Epimers. The final step involves the separation of the epimeric L-Allose and this compound. This can be achieved through fractional crystallization or chromatographic techniques.

Quantitative Data for Synthesis from L-Ribose

| Parameter | Value |

| Starting Material | L-Ribose |

| Key Reaction | Cyanohydrin Synthesis |

| Product | This compound |

| Reported Yield | Varies depending on separation |

| Specific Rotation [α]D | Reported for crystalline this compound |

Synthesis from D-Galactose via Perlin Aldehyde

A more contemporary approach involves a three-step synthesis of protected this compound starting from D-galactose-derived Perlin aldehyde.[3][5] This method offers a practical and efficient route to this rare sugar.

Experimental Protocol: Synthesis of Protected this compound from D-Galactose

-

Step 1: Preparation of Perlin Aldehyde. D-galactal is treated with a mercuric salt (e.g., mercuric sulfate) in the presence of a catalytic amount of acid to yield the corresponding Perlin aldehyde.

-

Step 2: Stereoinversion at C-5. The hydroxyl group at the C-5 position of the Perlin aldehyde is converted to a good leaving group, such as a triflate. Subsequent treatment with a nucleophile results in an SN2 inversion of configuration at this center.

-

Step 3: Dihydroxylation. The resulting α,β-unsaturated aldehyde is then subjected to dihydroxylation, for example using osmium tetroxide, to introduce the C-2 and C-3 hydroxyl groups with the desired stereochemistry, yielding the protected this compound derivative.

Workflow for the Synthesis of this compound from D-Galactose

Caption: Synthesis of this compound from D-Galactose.

A Versatile Route from L-Glyceraldehyde

A flexible synthetic strategy for producing various L-hexoses, including this compound, has been developed starting from 2,3-O-isopropylidene-L-glyceraldehyde.[6] This approach provides access to orthogonally protected L-sugars, which are valuable building blocks for more complex carbohydrate synthesis.

Experimental Protocol: Synthesis of L-Altro-pyranoside from L-Glyceraldehyde

-

Step 1: Chain Elongation. 2,3-O-isopropylidene-L-glyceraldehyde is reacted with a suitable heterocyclic homologating agent to construct the six-carbon backbone.

-

Step 2: Formation of an Unsaturated Pyranoside. The elongated product is then cyclized to form a 2,3-unsaturated-L-pyranoside intermediate.

-

Step 3: Epoxidation and Ring Opening. The double bond in the pyranoside ring is epoxidized. Subsequent regioselective ring-opening of the epoxide with a nucleophile, such as water or an alcohol, introduces the hydroxyl groups at C-2 and C-3 with the altro configuration.

Quantitative Data for this compound Synthesis

| Starting Material | Synthetic Route | Key Intermediates | Reported Overall Yield |

| L-Ribose | Cyanohydrin Reaction | L-Allonic/L-Altronic acids, Lactones | Not specified in abstracts |

| D-Galactose | Perlin Aldehyde | Perlin Aldehyde, C-5 Triflate | Good |

| L-Glyceraldehyde | Heterocyclic Homologation | 2,3-Unsaturated-L-pyranoside, Epoxide | Not specified in abstracts |

Biological Activity and Potential Signaling Pathways

The biological significance of this compound is an emerging area of research. While its precise roles are not yet fully understood, its presence in bacterial polysaccharides and the growing interest in rare sugars for therapeutic applications suggest several avenues for investigation.

Role in Butyrivibrio fibrisolvens

As a component of the extracellular polysaccharide, this compound likely contributes to the structural integrity of the bacterial capsule. This capsule can protect the bacterium from harsh conditions in the gut environment, such as enzymatic degradation and phagocytosis. It may also play a role in cell-cell recognition and adhesion to host tissues or other bacteria within the gut microbiome. The unique structure conferred by this compound could be a key determinant of these interactions.

This compound as a Potential Signaling Molecule

While there is currently no direct evidence for this compound acting as a signaling molecule in mammalian systems, the broader field of glycobiology has established that monosaccharides can modulate cellular processes. For instance, other rare sugars like D-Allose (B117823) have been shown to induce defense responses in plants and exhibit cryoprotective effects on mammalian cells.[7][8]

It is plausible that this compound or its derivatives could interact with specific cellular receptors or metabolic pathways. Given its unusual stereochemistry, this compound may not be readily metabolized by mammalian cells, which could lead to its accumulation and potential off-target effects on cellular signaling cascades.

Hypothetical Signaling Interaction

Caption: Hypothetical this compound Signaling Pathway.

Further research is warranted to explore the effects of this compound on various cell types, including immune cells, cancer cells, and neurons, to uncover any potential therapeutic activities.

Future Directions

The study of this compound is still in its infancy, with numerous opportunities for further research and development. Key areas for future exploration include:

-

Elucidation of the biosynthetic pathway of this compound in Butyrivibrio fibrisolvens : Understanding the enzymatic machinery responsible for the synthesis of this rare sugar could enable its biotechnological production.

-

Investigation of the biological functions of the this compound-containing EPS : This could reveal novel mechanisms of host-microbe interactions.

-

Screening for biological activities of this compound and its derivatives : A systematic evaluation of its effects on various cellular models could identify potential therapeutic applications, for example, as an anti-inflammatory, anti-cancer, or immunomodulatory agent.

-

Development of more efficient and scalable synthetic routes : This will be crucial for making this compound more accessible for research and potential commercialization.

Conclusion

This compound stands as a unique and intriguing molecule at the intersection of microbiology, chemistry, and glycobiology. Its discovery as a natural product has opened up new avenues of research into the biology of gut bacteria and the potential applications of rare sugars. The synthetic methodologies outlined in this guide provide a foundation for producing this compound for further investigation. As our understanding of the biological roles of rare sugars continues to expand, this compound holds the promise of becoming a valuable tool for researchers and a potential lead compound for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Altrose - Wikipedia [en.wikipedia.org]

- 3. Journal articles: 'Perlin aldehyde' – Grafiati [grafiati.com]

- 4. Full Text - Production of natural and rare pentoses using microorganisms and their enzymes [ejbiotechnology.info]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Intracellular Protective Functions and Therapeutical Potential of Trehalose [mdpi.com]

- 7. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryoprotective effects of D-allose on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Altrose and its Enantiomer: Properties, Significance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rare sugar L-Altrose and its enantiomer, D-Altrose. It details their chemical and physical properties, natural occurrence, and biological significance. The guide explores the emerging therapeutic potential of D-Altrose as an antioxidant and the structural role of this compound in microbial polysaccharides. Detailed experimental protocols for the chemical synthesis of both enantiomers and methods for evaluating the biological activity of D-Altrose are provided. Additionally, this document includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the science underpinning these rare sugars.

Introduction

Altrose is an aldohexose sugar that exists as two enantiomers: D-Altrose and this compound. While D-Altrose is an unnatural monosaccharide, this compound has been identified in nature as a component of the extracellular polysaccharide of the bacterium Butyrivibrio fibrisolvens.[1][2] As rare sugars, both L- and D-Altrose are of growing interest to the scientific community for their unique properties and potential applications in biotechnology and medicine. This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the characteristics, biological roles, and experimental methodologies associated with these enantiomers.

Physicochemical Properties

This compound and D-Altrose share the same chemical formula (C₆H₁₂O₆) and molecular weight but differ in their stereochemistry, which results in distinct optical activities. Their physical and chemical properties are summarized in the table below.

| Property | This compound | D-Altrose | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [3][4] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [3] |

| CAS Number | 1949-88-8 | 1990-29-0 | |

| Appearance | White crystalline powder | White to off-white powder | |

| Melting Point | 107-109 °C | 103-105 °C | |

| Solubility | Soluble in water | Soluble in water, slightly in methanol | |

| Optical Rotation [α]D | -33.0° ± 2.0° (c=1 in H₂O) | +32.6° (c=7.6 in H₂O) |

Biological Significance

This compound: A Microbial Structural Component

The primary known biological role of this compound is as a structural constituent of the extracellular polysaccharide (EPS) of the bacterium Butyrivibrio fibrisolvens. This bacterium is a common inhabitant of the rumen in herbivores and plays a role in the digestion of plant fibers. The presence of this compound in the EPS may contribute to the polysaccharide's physical properties and its interaction with the host's immune system or other microorganisms in the gut microbiome. This compound also serves as a substrate for certain enzymes, such as ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum.

D-Altrose: An Antioxidant with Therapeutic Potential

D-Altrose has garnered attention for its antioxidant properties. Unlike many antioxidants that directly scavenge free radicals, D-Altrose appears to exert its effect by competing with D-glucose for cellular uptake. This competition leads to a reduction in intracellular glucose metabolism and, consequently, a decrease in the production of reactive oxygen species (ROS) by the mitochondria. This mechanism of action suggests potential therapeutic applications for D-Altrose in conditions associated with oxidative stress. Furthermore, Maillard reaction products of D-Altrose with proteins have shown significant antioxidant activity.

Signaling Pathways and Mechanisms of Action

This compound in the Extracellular Polysaccharide of Butyrivibrio fibrisolvens

The following diagram illustrates the role of this compound as a component of the extracellular polysaccharide of Butyrivibrio fibrisolvens.

D-Altrose and the Competitive Inhibition of Glucose Uptake

The antioxidant effect of D-Altrose is primarily attributed to its competition with D-glucose for cellular uptake, leading to reduced mitochondrial ROS production. The following diagram illustrates this proposed mechanism.

Experimental Protocols

Chemical Synthesis of this compound from D-Galactose

This protocol outlines a three-step synthesis of a protected form of this compound from D-galactose derived Perlin aldehyde.

Step 1: Synthesis of Perlin Aldehyde Derivatives from D-Galactal

-

Protect the hydroxyl groups of D-galactal.

-

Perform ozonolysis on the protected D-galactal to cleave the double bond and form the Perlin aldehyde.

Step 2: SN2 Inversion of the Perlin Aldehyde Triflate

-

Convert the hydroxyl group of the Perlin aldehyde to a triflate leaving group using triflic anhydride.

-

Displace the triflate with a nucleophile (e.g., acetate) via an SN2 reaction to invert the stereochemistry at that carbon, a key step in converting the D-sugar precursor to an L-sugar derivative.

Step 3: Dihydroxylation and Deprotection

-

Perform a dihydroxylation reaction on the resulting alkene to introduce two new hydroxyl groups.

-

Remove the protecting groups to yield this compound.

Enzymatic Production and Purification of this compound from Butyrivibrio fibrisolvens

This protocol is based on the method described for microbial production of this compound.

Step 1: Cultivation of Butyrivibrio fibrisolvens

-

Inoculate a suitable growth medium with a strain of Butyrivibrio fibrisolvens known to produce an this compound-containing extracellular polysaccharide.

-

Cultivate the bacterium under appropriate anaerobic conditions to promote growth and EPS production.

Step 2: Isolation of Extracellular Polysaccharide (EPS)

-

Separate the bacterial cells from the culture medium by centrifugation.

-

Precipitate the EPS from the supernatant, for example, by adding ethanol.

-

Collect the precipitated EPS by centrifugation and dry it.

Step 3: Hydrolysis of EPS

-

Hydrolyze the purified EPS to its constituent monosaccharides using a strong acid (e.g., trifluoroacetic acid) or specific glycosidase enzymes.

Step 4: Purification of this compound

-

Neutralize the hydrolysate.

-

Separate this compound from other monosaccharides in the hydrolysate using chromatographic techniques, such as cation exchange chromatography.

Chemical Synthesis of D-Altrose from Levoglucosenone (B1675106)

D-Altrose can be prepared from levoglucosenone via a D-altrosan intermediate.

Step 1: Stereoselective Reduction of Levoglucosenone

-

Perform a stereoselective reduction of the ketone group in levoglucosenone to introduce a hydroxyl group with the desired stereochemistry.

Step 2: cis-Hydroxylation

-

Carry out a cis-hydroxylation of the double bond to form the D-altrosan intermediate.

Step 3: Hydrolysis of D-altrosan

-

Hydrolyze the anhydro bridge of D-altrosan under acidic conditions to yield D-Altrose.

Determination of Antioxidant Activity of D-Altrose

The antioxidant activity of D-Altrose can be assessed using various standard assays. Below are generalized protocols for the DPPH and FRAP assays.

5.4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of D-Altrose in a suitable solvent.

-

Mix the D-Altrose solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.

5.4.2 FRAP (Ferric Reducing Antioxidant Power) Assay

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and ferric chloride solution.

-

Prepare a series of dilutions of D-Altrose.

-

Add the D-Altrose solutions to the FRAP reagent in a 96-well plate or cuvettes.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes).

-

Measure the absorbance of the blue-colored product at a specific wavelength (typically around 593 nm).

-

Construct a standard curve using a known concentration of Fe(II) and determine the FRAP value of the D-Altrose solutions.

Conclusion

This compound and D-Altrose, while enantiomers, exhibit distinct and significant roles in the biological realm. This compound's function as a structural component in bacteria opens avenues for research into microbial physiology and host-microbe interactions. D-Altrose's unique mechanism of antioxidant activity through competition with glucose presents a promising strategy for the development of novel therapeutics for oxidative stress-related diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the synthesis, properties, and applications of these intriguing rare sugars. Further research is warranted to fully elucidate the biological functions of this compound and to translate the therapeutic potential of D-Altrose into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of L-Altrose from D-Galactose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Altrose, a rare L-hexose, is a valuable chiral building block in the synthesis of biologically active molecules, including certain antibiotics and immunosuppressive agents. Its limited natural availability necessitates efficient chemical synthesis routes. This document provides detailed application notes and protocols for the chemical synthesis of this compound from the readily available D-galactose. The described methodology follows a practical three-step sequence starting from a D-galactose-derived Perlin aldehyde, involving a key stereochemical inversion. This process offers a reliable pathway for obtaining protected this compound in good yields.

Introduction

The conversion of abundant D-sugars into their rare L-enantiomers is a significant challenge and a sought-after transformation in carbohydrate chemistry. L-sugars are components of various natural products with important biological activities. This compound, in particular, is a constituent of the extracellular polysaccharides from Butyrivibrio fibrisolvens. Due to its high cost and scarcity, efficient synthetic routes from inexpensive starting materials like D-galactose are of high interest.

The strategy detailed herein focuses on a three-step synthesis from a protected D-galactose derivative, the Perlin aldehyde. The core of this synthesis is the inversion of stereochemistry at a key carbon center through an SN2 reaction. Subsequent dihydroxylation of the resulting intermediate furnishes the L-altro-configured product. This method avoids lengthy protection-deprotection sequences often associated with carbohydrate synthesis.

Overall Synthesis Pathway

The synthesis begins with the preparation of the starting material, tri-O-benzyl-D-galactal, from D-galactose. This is then converted to the D-galactose-derived Perlin aldehyde. The key three-step conversion to protected this compound then proceeds as follows:

-

Triflation: The free hydroxyl group of the Perlin aldehyde is converted to a triflate, an excellent leaving group.

-

SN2 Inversion: The triflate is displaced by a nitrite (B80452) nucleophile with inversion of configuration.

-

Dihydroxylation: The double bond in the resulting unsaturated aldehyde is dihydroxylated to introduce the remaining hydroxyl groups, yielding the protected this compound.

Experimental Protocols

Part 1: Preparation of the Starting Material - D-Galactose Derived Perlin Aldehyde

Step 1.1: Synthesis of Tri-O-benzyl-D-galactal

A detailed protocol for the benzylation of D-galactal is a prerequisite for the synthesis of the Perlin aldehyde. Standard procedures involve the reaction of D-galactal with benzyl (B1604629) bromide in the presence of a base such as sodium hydride in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

Step 1.2: Synthesis of (4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-4,5-dihydro-2H-pyran-2-ol (Perlin Aldehyde)

This protocol is adapted from the work of Halder et al.[1]

-

Materials:

-

Tri-O-benzyl-D-galactal (1.0 g, 2.4 mmol)

-

Tetrahydrofuran (THF)

-

0.01 M Sulfuric acid (H₂SO₄) (5 mL)

-

Mercuric sulfate (B86663) (HgSO₄) (0.02 g, 3 mol%)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tri-O-benzyl-D-galactal (1.0 g, 2.4 mmol) in THF.

-

Add 0.01 M sulfuric acid (5 mL), followed by mercuric sulfate (0.02 g, 3 mol%) at room temperature.

-

Stir the reaction mixture overnight.

-

Upon completion of the reaction (monitored by TLC), evaporate the THF under reduced pressure.

-

Extract the crude residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Perlin aldehyde.

-

Part 2: Three-Step Synthesis of Protected this compound

Step 2.1: Triflation of the Perlin Aldehyde

-

Materials:

-

D-Galactose derived Perlin aldehyde

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (B92270)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

-

Procedure:

-

Dissolve the Perlin aldehyde in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Add anhydrous pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

-

Stir the reaction mixture at -20 °C and allow it to slowly warm to 0 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude triflate by flash column chromatography.

-

Step 2.2: SN2 Inversion of the Triflate

The Lattrell-Dax method is a common and effective procedure for the epimerization of hydroxyl groups in carbohydrates via their sulfonate esters.[2][3]

-

Materials:

-

Perlin aldehyde triflate

-

Anhydrous solvent (e.g., DMF or Acetone)

-

Tetrabutylammonium (B224687) nitrite (TBANO₂)

-

-

Procedure:

-

Dissolve the purified triflate in the chosen anhydrous solvent under an inert atmosphere.

-

Add tetrabutylammonium nitrite to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the resulting product with the inverted stereocenter by flash column chromatography.

-

Step 2.3: Dihydroxylation of the Unsaturated Aldehyde

The Upjohn dihydroxylation is a standard method for the cis-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide.

-

Materials:

-

Product from Step 2.2

-

Water

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

-

-

Procedure:

-

Dissolve the unsaturated aldehyde from the previous step in a mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) to the solution.

-

Add a catalytic amount of osmium tetroxide solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as indicated by TLC.

-

Quench the reaction by adding a saturated solution of sodium bisulfite.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the protected this compound derivative.

-

Step 2.4: Acetylation of the Diol

To facilitate characterization, the resulting diol is often acetylated.

-

Materials:

-

Protected this compound diol

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Acetic anhydride

-

-

Procedure:

-

Dissolve the diol (0.1 g, 0.28 mmol) in dry DCM.

-

Add pyridine (0.09 mL, 1.12 mmol) followed by acetic anhydride (0.11 mL, 1.12 mmol) at 0 °C.[1]

-

Stir the reaction at 0 °C and allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with DCM and wash with saturated copper sulfate solution, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetylated protected this compound.

-

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield |

| 1.2 | Perlin Aldehyde Synthesis | Tri-O-benzyl-D-galactal | (4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-4,5-dihydro-2H-pyran-2-ol | HgSO₄, 0.01 M H₂SO₄, THF, rt, overnight | Not specified in snippet |

| 2.1 | Triflation | Perlin Aldehyde | Perlin Aldehyde Triflate | Tf₂O, Pyridine, DCM, -20 °C to 0 °C | Good (exact value not specified) |

| 2.2 | SN2 Inversion | Perlin Aldehyde Triflate | Inverted Aldehyde | TBANO₂, DMF, rt | 43% (overall for 3 steps)[1] |

| 2.3 | Dihydroxylation | Inverted Aldehyde | Protected this compound Diol | OsO₄ (cat.), NMO, Acetone/H₂O, rt | Good (exact value not specified) |

| 2.4 | Acetylation | Protected this compound Diol | Acetylated Protected this compound | Ac₂O, Pyridine, DCM, 0 °C to rt | Not specified in snippet |

Visualizations

Chemical Synthesis Pathway

Caption: Synthetic pathway from D-Galactose to protected this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-Altrose using Epimerases

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Altrose, a rare L-hexose, holds significant potential in glycobiology and as a building block for novel therapeutics. However, its scarcity in nature necessitates efficient synthetic methods. This document details an enzymatic approach for the synthesis of this compound, leveraging the catalytic activity of isomerases, which function as epimerases in this context. The protocol is adapted from the established synthesis of 6-deoxy-L-altrose and provides a robust starting point for the production and purification of this compound from the more accessible rare sugar, L-psicose.

Introduction

The enzymatic synthesis of rare sugars offers a highly specific and environmentally benign alternative to complex chemical methods. Isomerases, a class of enzymes that catalyze the interconversion of isomers, can be employed to convert ketoses to aldoses, effectively acting as epimerases at specific carbon centers. This application note describes a method for the synthesis of this compound from L-psicose using L-arabinose isomerase. While direct literature on this specific conversion is limited, the protocol is based on the well-documented enzymatic synthesis of 6-deoxy-L-altrose from 6-deoxy-L-psicose, a closely related substrate. This suggests a high probability of success with appropriate optimization.

Principle of the Method

The synthesis of this compound is achieved through the isomerization of L-psicose, catalyzed by L-arabinose isomerase. This enzyme facilitates the conversion of the ketose (L-psicose) to its aldose isomer (this compound). The reaction is reversible and will reach an equilibrium between the substrate and the product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the enzymatic synthesis of 6-deoxy-L-altrose, which serves as a proxy for the synthesis of this compound. Researchers should consider these as starting points for the optimization of this compound synthesis.

| Parameter | Value | Reference |

| Substrate | 6-deoxy-L-psicose | [1] |

| Enzyme | L-arabinose isomerase (from Enterobacter aerogenes) | [1] |

| Substrate Concentration | 1% (w/v) | [1] |

| Enzyme Concentration | 3.5 U/mL | [1] |

| pH | 10.0 | [1] |

| Temperature | 37°C | |

| Equilibrium Ratio (6-deoxy-L-psicose:6-deoxy-L-altrose) | 60:40 | |

| Reaction Time to Reach Equilibrium | 120 hours | |

| Production Yield of purified 6-deoxy-L-altrose from 6-deoxy-L-psicose | 16.8% |

Experimental Protocols

Materials and Reagents

-

L-psicose (substrate)

-

L-arabinose isomerase (e.g., from Enterobacter aerogenes or a recombinant source)

-

Sodium phosphate (B84403) buffer (50 mM, for enzyme preparation)

-

Glycine-NaOH buffer (50 mM, pH 10.0, for reaction)

-

Manganese chloride (MnCl₂)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector

-

Aminex HPX-87H column or equivalent carbohydrate analysis column

-

Deionized water

-

Standard laboratory glassware and equipment (e.g., incubator, shaker, centrifuge, pH meter)

Protocol 1: Enzymatic Synthesis of this compound

-

Enzyme Preparation:

-

If using a commercial enzyme, dissolve it in 50 mM sodium phosphate buffer (pH 7.5) to the desired stock concentration.

-

If using a cell lysate containing the enzyme, prepare the lysate from a culture of the appropriate microorganism (e.g., Enterobacter aerogenes).

-

-

Reaction Setup:

-

Prepare the reaction mixture in a sterile container:

-

1% (w/v) L-psicose in 50 mM Glycine-NaOH buffer (pH 10.0).

-

Add L-arabinose isomerase to a final concentration of approximately 3.5 U/mL.

-

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Reaction Monitoring:

-

At regular intervals (e.g., 12, 24, 48, 72, 96, 120 hours), withdraw a small aliquot of the reaction mixture.

-

Terminate the enzymatic reaction in the aliquot by heat inactivation (e.g., boiling for 10 minutes).

-

Centrifuge the aliquot to remove any precipitated protein.

-

Analyze the supernatant by HPLC to determine the concentrations of L-psicose and this compound.

-

-

Reaction Termination:

-

Once the reaction has reached equilibrium (i.e., the ratio of L-psicose to this compound is stable), terminate the entire reaction by heat inactivation.

-

Centrifuge the bulk reaction mixture to clarify the solution.

-

Protocol 2: Purification of this compound

-

Column Chromatography:

-

The primary method for separating this compound from the reaction mixture is preparative HPLC.

-

Use a suitable carbohydrate analysis column (e.g., Aminex HPX-87 series) with deionized water as the mobile phase.

-

Inject the clarified supernatant from the terminated reaction onto the column.

-

Collect fractions based on the elution profile of this compound, which should be determined using a standard if available, or by analyzing the fractions of the main peaks.

-

-

Solvent Removal:

-

Pool the fractions containing pure this compound.

-

Remove the solvent (water) by lyophilization (freeze-drying) or rotary evaporation to obtain the purified this compound as a solid.

-

Protocol 3: Quantitative Analysis of this compound

-

HPLC Analysis:

-

System: HPLC with a refractive index (RI) detector.

-

Column: Aminex HPX-87H column (300 mm x 7.8 mm) or equivalent.

-

Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60-65°C.

-

Injection Volume: 10-20 µL.

-

Detection: Refractive Index.

-

-

Quantification:

-

Prepare standard solutions of L-psicose and this compound (if available) at known concentrations.

-

Generate a calibration curve for each sugar by plotting peak area against concentration.

-

Determine the concentration of L-psicose and this compound in the reaction samples by comparing their peak areas to the respective calibration curves.

-

Visualizations

Caption: Enzymatic conversion of L-psicose to this compound.

Caption: Experimental workflow for this compound synthesis and purification.

Troubleshooting

-

Low Conversion Rate:

-

Optimize pH and Temperature: The optimal conditions for L-psicose may differ slightly from those for 6-deoxy-L-psicose. Perform a matrix of experiments with varying pH (e.g., 8-11) and temperature (e.g., 30-50°C).

-

Increase Enzyme Concentration: A higher enzyme concentration may be required to achieve a reasonable reaction rate.

-

Check Enzyme Activity: Ensure the enzyme is active. Run a positive control with its known substrate if possible.

-

-

Poor Separation during Purification:

-

Optimize HPLC Conditions: Adjust the mobile phase composition and flow rate. Consider a different type of chromatography resin if co-elution is a significant issue.

-

Sample Pre-treatment: Ensure the sample is free of particulates before injecting it into the HPLC system.

-

Conclusion

The enzymatic synthesis of this compound from L-psicose using L-arabinose isomerase presents a promising and viable production method. The protocols provided, based on the synthesis of a close analog, offer a solid foundation for researchers to develop and optimize the production of this rare and valuable sugar for applications in research and drug development. Careful monitoring and optimization of reaction and purification conditions will be key to achieving high yields and purity.

References

Application Notes and Protocols for the Purification of L-Altrose from Bacterial Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Altrose, a rare monosaccharide, has garnered significant interest in the pharmaceutical and biotechnology sectors due to its potential biological activities. Unlike its D-enantiomer, this compound is not commonly found in nature. However, certain bacterial strains, notably from the genus Butyrivibrio, are known to produce extracellular polysaccharides (EPS) rich in this compound. This document provides a comprehensive guide to the purification of this compound from bacterial fermentation broth, detailing the necessary protocols from initial cell harvesting to final crystallization and purity analysis. The described methods are intended to provide a robust framework for researchers to obtain high-purity this compound for further investigation and application.

Overall Purification Workflow

The purification of this compound from bacterial fermentation broth is a multi-step process that involves the separation of the desired sugar from a complex mixture of cellular components, residual media, and other monosaccharides. The general workflow is depicted below.

Caption: Overall workflow for this compound purification.

Experimental Protocols

Cell Separation from Fermentation Broth

Objective: To remove bacterial cells and other insoluble materials from the fermentation broth to obtain a cell-free supernatant containing the this compound-rich extracellular polysaccharide (EPS).

Protocol:

-

Transfer the bacterial fermentation broth into appropriately sized centrifuge tubes.

-